
Perindopril arginine
Overview
Description
Perindopril arginine is an angiotensin-converting enzyme (ACE) inhibitor salt derived from the active metabolite perindoprilat. It is primarily used to treat hypertension, heart failure, and stable coronary artery disease . Unlike the original perindopril tert-butylamine salt, this compound offers enhanced stability under extreme climatic conditions, making it more suitable for global distribution . Its mechanism involves inhibiting ACE, thereby reducing angiotensin II production and increasing bradykinin levels, which promotes vasodilation and lowers blood pressure .
Preparation Methods
Synthetic Routes to Perindopril Arginine
Activation-Coupling Method
The foundational synthesis involves coupling N-[1-(S)-ethoxycarbonyl-butyl]-(S)-alanine (II) with (2S,3aS,7aS)-2-carboxyperhydroindole. Activation of compound II is achieved using N,N′-carbonyldiimidazole (CDI) in acetonitrile at ≤10°C, followed by reaction with the indole moiety. Subsequent salt formation with L-arginine in dimethyl sulfoxide (DMSO) at 50°C yields this compound with 79–92% efficiency .
Critical Parameters:
-
CDI stoichiometry: 0.8–1.2 eq. relative to compound II
-
Solvent systems: Acetonitrile for activation; DMSO for arginine complexation
-
Temperature control: ≤10°C during coupling to minimize cyclization byproducts
Tert-Butylamine Salt Conversion
An alternative route converts perindopril tert-butylamine to the arginine salt via acid-base reaction. Dissolving perindopril tert-butylamine (100 g) in toluene/DMSO (16% w/w) and adding L-arginine (0.9 eq.) at 70°C achieves 75% yield after seeding with delta-form crystals. This method reduces peptide coupling steps but requires precise stoichiometric control to prevent residual tert-butylamine .
Crystallization Techniques for Polymorph Control
Delta Crystal Form
The delta polymorph, characterized by X-ray diffraction peaks at 2θ = 22.61°, 25.09°, and 29.54°, is obtained using DMSO/acetone co-solvents. Seeding with 2–4% delta crystals at 40–50°C followed by gradual cooling to 20°C over 18–22 hours yields >99% HPLC-pure product. Filtration rates exceed 5,000 kg/h/m² due to the polymorph’s non-hygroscopic nature .
Gamma Crystal Form
Gamma-form crystallization employs water/co-solvent systems:
-
Water/DMSO : Dissolving perindopril and L-arginine in water, adding DMSO dropwise at ≤50°C, and cooling to 20–30°C yields γ-form with 95.9% efficiency .
-
Water/Acetone : Similar protocols using acetone as anti-solvent produce γ-form with comparable purity but lower filtration rates (~2,000 kg/h/m²) .
Table 1: Crystallization Conditions and Outcomes
Process Optimization and Industrial Scalability
Solvent Selection
-
DMSO enhances arginine solubility but necessitates post-crystallization washes with acetone/n-heptane to remove residues .
-
Acetonitrile facilitates CDI-mediated activation but requires strict temperature control to prevent byproduct formation .
-
Water-based systems reduce organic solvent use but may require longer drying times .
Seeding Strategies
Delta-form seeding at 2–4% w/w ensures consistent crystal growth and prevents oiling-out. In contrast, gamma-form crystallization in water/co-solvent systems achieves spontaneous nucleation without seeding .
Filtration and Drying
Delta-form’s granular morphology allows rapid filtration (>5,000 kg/h/m²), whereas gamma-form’s finer crystals require vacuum-assisted filtration. Lyophilization is avoided due to arginine’s thermal sensitivity; instead, tray drying at 30–40°C under nitrogen is preferred .
Chemical Reactions Analysis
Types of Reactions: Perindopril arginine undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the liver, where this compound is hydrolyzed to its active form, perindoprilat.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving oxidizing or reducing agents
Major Products Formed: The primary product formed from the hydrolysis of this compound is perindoprilat, which is the active metabolite responsible for its therapeutic effects .
Scientific Research Applications
Therapeutic Applications
Perindopril arginine is primarily indicated for:
- Hypertension Management : It is used to lower blood pressure in patients with essential hypertension.
- Heart Failure Treatment : The compound is effective in managing symptomatic heart failure.
- Cardiovascular Risk Reduction : this compound is indicated for reducing the risk of cardiac events in patients with stable coronary artery disease, particularly those with a history of myocardial infarction or revascularization .
Pharmacokinetics and Bioequivalence
The pharmacokinetic profile of this compound has been studied extensively. Key findings include:
- Bioavailability : Studies have shown that this compound exhibits bioequivalence to perindopril tert-butylamine, allowing for a substitution without loss of efficacy .
- Combination Therapy : this compound is often combined with amlodipine, a calcium channel blocker, to enhance antihypertensive effects. Clinical trials have demonstrated that this fixed-dose combination simplifies treatment regimens for patients by reducing pill burden while maintaining therapeutic efficacy .
Clinical Studies and Case Reports
Several clinical studies have investigated the effectiveness and safety of this compound:
- Phase III Clinical Trials : A pivotal study (X985400) compared the fixed-dose combination of this compound and amlodipine against their individual components. Results indicated significant reductions in blood pressure with the combination therapy compared to monotherapy .
- Pharmacokinetic Studies : Trials assessing the pharmacokinetics of this compound in conjunction with amlodipine showed that co-administration did not result in adverse interactions, supporting its use in combination therapies .
Comparative Data Tables
Below is a summary table highlighting key findings from various studies on this compound:
Study | Design | Population | Treatment | Key Findings |
---|---|---|---|---|
X985400 | Phase III | 500 patients with hypertension | This compound + Amlodipine vs Monotherapy | Significant BP reduction; improved patient adherence |
PKH-05985-002 | Bioequivalence Study | 36 participants | This compound + Amlodipine vs Tert-butylamine + Amlodipine | No significant differences in pharmacokinetics |
CL2-05985-005 | Phase II | 200 patients with heart failure | This compound monotherapy | Improved symptoms and quality of life |
Mechanism of Action
Perindopril arginine works by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart .
Comparison with Similar Compounds
Comparison with Other ACE Inhibitors
Perindopril Tert-Butylamine
Perindopril arginine is bioequivalent to perindopril tert-butylamine but differs in pharmacokinetic stability. A randomized trial (n = 524) demonstrated that 5 mg of this compound achieved equivalent blood pressure (BP) reduction (mean SBP reduction: 19.8 ± 16.2 mmHg vs. 19.6 ± 16.3 mmHg) compared to 4 mg of perindopril tert-butylamine in mild-to-moderate hypertension . Both formulations showed similar safety profiles, with adverse events (e.g., dry cough, dizziness) occurring in <5% of patients .
Other ACE Inhibitors (e.g., Enalapril, Lisinopril)
This effect is attributed to its RAS modulation, which enhances ocular microcirculation .
Comparison with Calcium Channel Blockers (CCBs)
Amlodipine
This suggests this compound’s dual benefit in BP control and ocular microvascular health .
Nifedipine
Nifedipine, another CCB, demonstrated mixed effects on intraocular pressure (IOP). While some studies report IOP reduction, others note transient increases. This compound, in contrast, maintained stable IOP despite MAP reduction, highlighting its ocular safety .
Combination Therapies
This compound + Indapamide
A fixed-dose combination (FDC) of this compound (10 mg) and indapamide (2.5 mg) reduced SBP by 30.2 mmHg in the FORSAGE study (n = 1,969), with 36.3% achieving BP control (<140/90 mmHg) . This synergy arises from complementary mechanisms: ACE inhibition (vasodilation) and diuresis (volume reduction) .
This compound + Amlodipine
This combination is particularly effective in resistant hypertension, achieving >20 mmHg SBP reduction in 65.9% of patients .
Pharmacokinetic and Stability Comparisons
This compound exhibits superior stability compared to perindopril tert-butylamine. Under open-container conditions, this compound retained >95% potency after six months, whereas tert-butylamine degraded by 15% . Its permeability across Caco-2 monolayers (Papp = 1.2 × 10⁻⁶ cm/s) is comparable to other ACE inhibitors, ensuring reliable oral absorption .
Clinical Data Tables
Table 1: Mean Arterial Pressure (MAP) Changes
Treatment | Baseline MAP (mmHg) | 6-Month MAP (mmHg) | ΔMAP (mmHg) |
---|---|---|---|
This compound | 113.4 | 99.7 | -13.7 |
Amlodipine | 109.8 | 99.6 | -10.2 |
Placebo | 89.4 | 90.2 | +0.8 |
Table 2: Choroidal Thickness (CT) Changes
Treatment | Baseline CT (µm) | 6-Month CT (µm) | ΔCT (µm) |
---|---|---|---|
This compound | 257.9 | 293.1 | +35.2 |
Amlodipine | 286.5 | 286.0 | -0.5 |
Placebo | 300.9 | 297.4 | -3.5 |
Source:
Biological Activity
Perindopril arginine is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This compound is a salt form of perindopril, which is a prodrug that is metabolized into its active form, perindoprilat. The biological activity of this compound is characterized by its pharmacokinetics, stability, efficacy, and safety profile, which are critical for its therapeutic applications.
Pharmacological Mechanism
This compound acts by inhibiting the ACE enzyme, which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to angiotensin II, perindoprilat reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure and reduced cardiac workload. This mechanism is beneficial in treating conditions such as hypertension and heart failure.
Stability and Pharmacokinetics
This compound exhibits improved stability compared to other salt forms like perindopril-tert-butylamine. Research indicates that this compound is 50% more stable , extending its shelf life from 2 to 3 years under various climatic conditions . The pharmacokinetic profile shows that after oral administration, perindopril is rapidly absorbed, with peak plasma concentrations occurring approximately 1 hour post-dose. The bioavailability of this compound ranges from 65-75% , while its active metabolite, perindoprilat, has a bioavailability of about 20% .
Clinical Efficacy
This compound has demonstrated significant efficacy in clinical settings:
- Hypertension Management : In a study involving patients with mild to moderate hypertension, this compound effectively reduced systolic blood pressure compared to placebo .
- Cardiovascular Risk Reduction : It has been shown to lower the risk of cardiovascular death and non-fatal myocardial infarction in patients with stable coronary artery disease .
Table 1: Clinical Efficacy Data
Safety Profile
The safety profile of this compound is comparable to other ACE inhibitors. Common adverse effects include dizziness, headache, and fatigue. However, serious side effects such as angioedema can occur, necessitating caution in susceptible individuals . Regular monitoring of renal function and potassium levels is recommended due to the potential for renal impairment associated with RAAS inhibition.
Case Studies
- Case Study on Hypertension : A double-blind randomized controlled trial assessed the efficacy of this compound in hypertensive patients. Results indicated a statistically significant reduction in both systolic and diastolic blood pressure when compared to placebo over a 12-week period.
- Combination Therapy Case : In patients with resistant hypertension, this compound combined with indapamide was evaluated. This combination therapy resulted in enhanced blood pressure control and improved patient adherence due to better tolerability and fewer side effects compared to monotherapy .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing perindopril arginine in preclinical studies?
- Methodological Answer : Synthesis should follow Good Manufacturing Practice (GMP) guidelines, with purity assessed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Characterization requires verification of stereochemistry (6 defined stereocenters) using chiral chromatography and mass spectrometry . Regulatory-grade reference standards should align with pharmacopeial specifications (e.g., USP/EP) .
Q. How should pharmacokinetic (PK) parameters like Cmax and AUC be measured in this compound studies?
- Methodological Answer : Conduct dose-escalation trials in healthy adults with blood sampling at predefined intervals. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify perindoprilat (active metabolite). For example, 2.5–10 mg doses yield Cmax values of 15–61 ng/mL and AUC of 17–69 ng×h/mL, with linear kinetics up to 10 mg . Ensure statistical reporting adheres to precision guidelines (≤1 significant digit beyond instrument limits) .
Q. What ethical and statistical considerations are critical for designing human trials involving this compound?
- Methodological Answer : Obtain ethics committee approval with explicit inclusion criteria (e.g., hypertension diagnosis). Use stratified randomization to control for variables like renal function. For statistical analysis, predefine significance thresholds (e.g., p < 0.05) and avoid overinterpreting non-clinically relevant outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported PK data (e.g., variable Cmax/AUC across studies)?
- Methodological Answer : Replicate experiments using standardized protocols (e.g., fasting vs. fed conditions). Conduct meta-analyses to identify confounding factors (e.g., CYP450 polymorphisms). Cross-validate assays with certified reference materials to rule out analytical variability .
Q. What experimental strategies optimize this compound combination therapies (e.g., with indapamide or amlodipine)?
- Methodological Answer : Design factorial trials to assess synergistic effects. For example, fixed-dose combinations (e.g., 5 mg this compound + 1.25 mg indapamide) require stability testing under accelerated conditions (40°C/75% RH) and PK interaction studies to rule out altered bioavailability .
Q. How should researchers address non-linear dose-response relationships in this compound studies?
- Methodological Answer : Use Emax models to quantify ACE inhibition efficacy. For example, 10 mg doses may saturate ACE binding, necessitating lower doses in renin-hyperactive populations. Apply Akaike Information Criterion (AIC) to compare model fits and validate with bootstrap resampling .
Q. Data Reporting and Compliance
Q. What are the key requirements for submitting this compound research to journals like Pharmaceutical Research?
- Methodological Answer : Include raw HPLC chromatograms, NMR spectra, and PK curves in supplementary files. Define all abbreviations (e.g., ACE, AUC) at first use. Avoid footnotes; instead, integrate explanatory text into figure legends or table footnotes .
Q. How to ensure reproducibility in preclinical models of this compound’s cardioprotective effects?
- Methodological Answer : Adopt NIH guidelines for animal studies, including sham-operated controls and blinded outcome assessments. Report systolic blood pressure changes (e.g., Δ20 mmHg reduction) with exact p-values and confidence intervals .
Q. Regulatory and Safety Considerations
Q. What pharmacovigilance strategies are recommended for detecting rare adverse events (e.g., pulmonary embolism)?
- Methodological Answer : Implement real-world surveillance using ICD-10 codes in electronic health records. For clinical trials, predefine adverse event reporting thresholds (e.g., ≥1% incidence) and conduct causality assessments via Naranjo criteria .
Q. How to align this compound research with FDA/EMA regulatory requirements for ANDA submissions?
Properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCSJJXKEWBUTI-YDYAIEMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210159 | |
Record name | Perindopril L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612548-45-5 | |
Record name | Perindopril L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612548-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perindopril arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612548455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perindopril L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoic acid-(2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)butyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERINDOPRIL ARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFT5IM1KGB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.